

# An In-depth Technical Guide to the Discovery and Synthesis of CH 275

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**CH 275** is a potent and selective synthetic peptide agonist of the somatostatin receptor subtype 1 (sst1). As a cyclic undecapeptide analog of somatostatin, it has become a valuable pharmacological tool for investigating the physiological roles of the sst1 receptor and exploring its therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to **CH 275**. Quantitative data are presented in structured tables for clarity, and detailed methodologies for its synthesis and biological characterization are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important research compound.

## **Discovery and Rationale**

The discovery of **CH 275** was rooted in the broader effort to develop subtype-selective somatostatin analogs. Somatostatin-14 is a naturally occurring cyclic peptide hormone that regulates a wide array of physiological processes by binding to five distinct G protein-coupled receptors (GPCRs), designated sst1 through sst5. The lack of receptor selectivity of native somatostatin and its short biological half-life limited its therapeutic utility. This prompted researchers to synthesize analogs with improved stability and specificity for individual sst receptor subtypes.



The development of **CH 275** was part of a systematic investigation into the structure-activity relationships of somatostatin analogs. Researchers at the Salk Institute, led by J.E. Rivier, synthesized a series of undecapeptide analogs of somatostatin.[1][2] Their work aimed to identify compounds with high affinity and selectivity for the sst1 receptor. **CH 275**, also known as des-AA(1,2,5)-[D-Trp(8),IAmp(9)]-SRIF, emerged from this research as a lead candidate.[1][2]

The key structural modification in **CH 275** is the incorporation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9 of the peptide sequence.[1] This modification, in combination with other amino acid substitutions, conferred high affinity and selectivity for the human sst1 receptor.

## **Physicochemical and Pharmacological Properties**

**CH 275** is a cyclic undecapeptide with the following primary sequence: c[H-Cys-Lys-Phe-Phe-D-Trp-IAmp-Thr-Phe-Thr-Ser-Cys-OH]. The cyclization is achieved through a disulfide bond between the two cysteine residues.

| Property          | Value                    | Reference |
|-------------------|--------------------------|-----------|
| Molecular Formula | C74H96N14O15S2           | [3]       |
| Molecular Weight  | 1485.77 g/mol            | [3]       |
| CAS Number        | 174688-78-9              | [3]       |
| Appearance        | White to off-white solid | [3]       |

## **Binding Affinity and Selectivity**

The defining characteristic of **CH 275** is its high selectivity for the sst1 receptor. The following table summarizes its binding affinities (Ki) and inhibitory concentrations (IC50) for the human somatostatin receptor subtypes.



| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
|------------------|---------|-----------|-----------|
| sst1             | 52      | 30.9      | [1]       |
| sst2             | >10,000 | >10,000   | [1]       |
| sst3             | -       | 345       | [1]       |
| sst4             | -       | >1,000    | [1]       |
| sst5             | >10,000 | >10,000   | [1]       |

## Synthesis of CH 275

**CH 275** is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The following provides a detailed methodology based on the principles of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

## Experimental Protocol: Solid-Phase Peptide Synthesis of CH 275

**Resin Preparation:** 

- Start with a Rink Amide MBHA resin, which is suitable for the synthesis of C-terminally amidated peptides.
- Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

Amino Acid Coupling Cycles (Fmoc-SPPS): The peptide is assembled on the resin in a stepwise manner, starting from the C-terminus. Each cycle consists of deprotection and coupling steps.

- Fmoc Deprotection:
  - Treat the resin with a solution of 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
  - Repeat the treatment with 20% piperidine in DMF for 15 minutes.



 Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and then DMF again to remove residual piperidine and by-products.

#### Amino Acid Coupling:

- Activate the carboxyl group of the incoming Fmoc-protected amino acid (3 equivalents relative to the resin loading). Activation is typically achieved using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq.) and an additive like HOBt (Hydroxybenzotriazole) (3 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
- Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete reaction), the coupling step is repeated.
- o After complete coupling, wash the resin with DMF, DCM, and DMF.

Sequence of Amino Acid Addition: The following Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin: Fmoc-Cys(Trt), Fmoc-Ser(tBu), Fmoc-Thr(tBu), Fmoc-Thr(tBu), Fmoc-IAmp(Boc), Fmoc-D-Trp(Boc), Fmoc-Phe, Fmoc-Phe, Fmoc-Phe, Fmoc-Lys(Boc), Fmoc-Cys(Trt). Side-chain protecting groups (in parentheses) are used for trifunctional amino acids to prevent side reactions.

#### Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.
- Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.



- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
- Dry the crude peptide under vacuum.

#### Cyclization (Disulfide Bond Formation):

- Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0) to a concentration of approximately 0.1-0.5 mg/mL.
- Induce disulfide bond formation by gentle air oxidation or by using an oxidizing agent like potassium ferricyanide (K3[Fe(CN)6]) or dimethyl sulfoxide (DMSO). The reaction is typically stirred at room temperature for 12-24 hours.
- Monitor the completion of cyclization by HPLC.

#### Purification:

- Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
- Use a gradient of acetonitrile in water, both containing 0.1% TFA, as the mobile phase.
- Collect the fractions containing the pure peptide and confirm its identity and purity by analytical RP-HPLC and mass spectrometry.
- Lyophilize the pure fractions to obtain CH 275 as a white powder.

## Visualization of the Synthesis Workflow





Click to download full resolution via product page

Workflow for the solid-phase synthesis of CH 275.



## **Mechanism of Action and Signaling Pathway**

**CH 275** exerts its biological effects by selectively binding to and activating the sst1 receptor. The sst1 receptor is a member of the GPCR superfamily and is coupled to inhibitory G proteins (Gi/o).

Upon agonist binding, the sst1 receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its  $G\alpha i/o$  and  $G\beta \gamma$  subunits. These subunits then modulate the activity of various downstream effector proteins.

The primary signaling pathway activated by sst1 is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately influencing cellular processes such as hormone secretion, cell proliferation, and neurotransmission.

In addition to cAMP inhibition, sst1 activation can also lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions can lead to membrane hyperpolarization and a reduction in cellular excitability.

## **Visualization of the sst1 Signaling Pathway**





Click to download full resolution via product page

Simplified sst1 receptor signaling pathway.

## **Key Experimental Protocols**



**CH 275** has been utilized in a variety of in vitro and in vivo studies to probe the function of the sst1 receptor. Below are detailed protocols for some of the key experiments.

## **In Vitro Receptor Binding Assay**

Objective: To determine the binding affinity of CH 275 for the sst1 receptor.

#### Materials:

- Membranes from cells expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells).
- Radiolabeled somatostatin analog with high affinity for sst1 (e.g., [125I]-Tyr11-SRIF-14).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).
- Unlabeled CH 275 and other somatostatin analogs for competition binding.
- Glass fiber filters.
- · Scintillation counter.

#### Protocol:

- Prepare serial dilutions of unlabeled CH 275.
- In a 96-well plate, add the cell membranes (20-50 μg of protein per well), the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of unlabeled CH 275.
- For determining non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g.,  $1 \, \mu M$ ).
- Incubate the plate at room temperature for 60-90 minutes.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.



- Measure the radioactivity retained on the filters using a gamma counter.
- Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

## **cAMP Inhibition Assay**

Objective: To assess the functional activity of **CH 275** as an agonist by measuring its ability to inhibit cAMP production.

#### Materials:

- Cells expressing the sst1 receptor (e.g., CHO-K1 cells).
- Forskolin (an adenylyl cyclase activator).
- CH 275.
- cAMP assay kit (e.g., ELISA or HTRF-based).
- · Cell lysis buffer.

#### Protocol:

- Seed the cells in a 96-well plate and grow to confluency.
- Pre-incubate the cells with varying concentrations of CH 275 for 15-30 minutes.
- Stimulate the cells with a fixed concentration of forskolin (e.g., 10 μM) to induce cAMP production and incubate for another 15-30 minutes.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP concentration using the assay kit.
- Plot the cAMP concentration as a function of the CH 275 concentration and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.



## In Vivo Studies in an Alzheimer's Disease Mouse Model

Objective: To evaluate the in vivo effects of **CH 275** on amyloid- $\beta$  (A $\beta$ ) pathology in a mouse model of Alzheimer's disease.

#### Animal Model:

• APP knock-in mice (e.g., AppNL-G-F), which develop age-dependent Aβ plaque pathology.

#### Materials:

- CH 275.
- Vehicle (e.g., sterile saline or artificial cerebrospinal fluid).
- Osmotic minipumps for continuous infusion.
- Anesthesia and surgical equipment for pump implantation.
- Brain tissue homogenization buffers and equipment.
- ELISA kits for Aβ40 and Aβ42 quantification.
- Antibodies for immunohistochemical analysis of Aβ plaques and neprilysin.

#### Protocol:

- Implant osmotic minipumps subcutaneously in adult APP knock-in mice. The pumps are filled with either vehicle or **CH 275** at a concentration calculated to deliver a specific dose over a period of several weeks (e.g., 2-4 weeks).
- At the end of the treatment period, euthanize the mice and perfuse them with saline.
- Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
- For biochemical analysis, homogenize the brain tissue and perform ELISAs to quantify the levels of soluble and insoluble A $\beta$ 40 and A $\beta$ 42.



- For immunohistochemistry, section the fixed brain tissue and perform staining for Aβ plaques and neprilysin (a key Aβ-degrading enzyme).
- Quantify the Aβ plaque load and neprilysin expression levels using image analysis software.
- Compare the results from the CH 275-treated group with the vehicle-treated group to determine the effect of sst1 activation on Aβ pathology.

## Conclusion

**CH 275** is a highly selective and potent sst1 receptor agonist that has proven to be an invaluable tool for dissecting the physiological and pathophysiological roles of this somatostatin receptor subtype. Its well-defined chemical synthesis and pharmacological profile make it a reliable research compound. The detailed experimental protocols provided in this guide offer a framework for its application in various in vitro and in vivo settings. Future research utilizing **CH 275** will likely continue to uncover the therapeutic potential of targeting the sst1 receptor in a range of diseases, from neurodegenerative disorders to cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Novel, Potent and Radio-Iodinatable Somatostatin Receptor 1 (sst1) Selective Analogues
  PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Synthesis of CH 275]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561565#discovery-and-synthesis-of-ch-275]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com